molecular formula C6H9Cl2NS B11998000 1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride

1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B11998000
M. Wt: 198.11 g/mol
InChI Key: QBNZSVFQOHBMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride is a chiral amine derivative that serves as a valuable synthetic intermediate and molecular building block in pharmaceutical and agrochemical research . The compound features a 5-chlorothiophene moiety, an important heterocyclic scaffold in medicinal chemistry, and is provided as the stable hydrochloride salt to enhance its solubility and facilitate handling and purification . The specific stereochemistry at the chiral center, available in both (1R) and (1S) enantiomers, is critical for applications requiring high enantiopurity, such as in asymmetric synthesis and the design of enantioselective bioactive molecules . This compound's primary research value lies in its versatility as an intermediate for the construction of more complex, pharmacologically active molecules. Thiophene-based derivatives are extensively explored in drug discovery for their diverse biological properties . The electron-withdrawing chlorine atom on the thiophene ring offers a site for further functionalization, making this building block highly versatile in heterocyclic chemistry for cross-coupling and nucleophilic substitution reactions . Researchers utilize such chiral amines in the development of potential treatments for conditions such as inflammation, with related thiophene-containing compounds demonstrating potent activity as selective cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors in preclinical models . The compound has a molecular formula of C 6 H 9 Cl 2 NS and a molecular weight of 198.11 g/mol . It is characterized with the CAS number 1432681-27-0 for the (1S)-enantiomer and 1257106-67-4 for the (1R)-enantiomer . Please handle with care and refer to the specific Safety Data Sheet (SDS) for detailed hazard information . This product is designed for scientific research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNZSVFQOHBMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Substrate : 2-thiophenecarboxaldehyde.

  • Chlorinating agent : Gaseous chlorine (Cl2\text{Cl}_2).

  • Temperature : Maintained between -10°C and 30°C to prevent side reactions.

  • Reaction time : 1–20 hours, depending on the scale and desired conversion rate.

The reaction proceeds via electrophilic aromatic substitution, where the aldehyde group directs chlorine to the 5-position of the thiophene ring. The intermediate 5-chloro-2-thiophenecarboxaldehyde is obtained in high purity (>90%>90\%) and used directly in the next step without isolation.

Industrial Considerations

Large-scale production requires robust temperature control and efficient gas dispersion systems to ensure uniform chlorination. Solvent-free conditions or the use of inert solvents like dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) are preferred to minimize waste.

Reductive Amination of 5-Chloro-2-Thiophenecarboxaldehyde

The chlorinated aldehyde undergoes reductive amination with ethylamine (CH3CH2NH2\text{CH}_3\text{CH}_2\text{NH}_2) to form the primary amine.

Reaction Mechanism

Reductive amination involves two steps:

  • Condensation : The aldehyde reacts with ethylamine to form an imine intermediate.

  • Reduction : The imine is reduced to the corresponding amine using a reducing agent.

Key Parameters

  • Reducing agents : Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) or hydrogen gas (H2\text{H}_2) with a palladium catalyst (Pd/C\text{Pd/C}).

  • Solvent : Ethanol (EtOH\text{EtOH}) or methanol (MeOH\text{MeOH}) for homogeneous reaction conditions.

  • Temperature : Room temperature (25°C) for NaBH3CN\text{NaBH}_3\text{CN}; 50–60°C under H2\text{H}_2 pressure (1–3 atm) for catalytic hydrogenation.

The choice of reducing agent impacts yield and selectivity. For example, NaBH3CN\text{NaBH}_3\text{CN} offers mild conditions and compatibility with protic solvents, while catalytic hydrogenation is advantageous for large-scale operations due to easier product isolation.

Yield Optimization

  • Stoichiometry : A 1:1 molar ratio of aldehyde to ethylamine ensures complete conversion.

  • pH control : Maintained at 6–7 using acetic acid (CH3COOH\text{CH}_3\text{COOH}) to stabilize the imine intermediate.

Typical yields range from 75% to 85%, with purity exceeding 90% after recrystallization.

Hydrochloride Salt Formation

The final step involves converting the free base amine into its hydrochloride salt for improved stability and solubility.

Procedure

  • Reagent : Concentrated hydrochloric acid (HCl\text{HCl}) or gaseous HCl\text{HCl}.

  • Solvent : Ethanol or diethyl ether (Et2O\text{Et}_2\text{O}) for precipitation.

  • Conditions : Slow addition of HCl\text{HCl} to a cooled (0–5°C) amine solution to prevent exothermic side reactions.

The product precipitates as a white crystalline solid, which is filtered, washed with cold solvent, and dried under vacuum.

Purity and Characterization

  • Melting point : 180–185°C (decomposition).

  • Purity : 95%\geq 95\% (HPLC).

  • Spectroscopic data :

    • IR : νNH\nu_{\text{NH}} at 3300 cm1^{-1}, νC-Cl\nu_{\text{C-Cl}} at 750 cm1^{-1}.

    • 1H NMR^1\text{H NMR} : δ 7.45 (d, 1H, thiophene), δ 3.10 (q, 2H, CH2NH2\text{CH}_2\text{NH}_2).

Comparative Analysis of Synthetic Routes

While the described method is widely adopted, alternative routes have been explored:

Friedel-Crafts Acylation

  • Substrate : 2-chlorothiophene.

  • Reagent : Trichloroacetyl chloride (Cl3CCOCl\text{Cl}_3\text{CCOCl}).

  • Drawbacks : High cost of reagents and significant waste generation.

Grignard Reaction

  • Substrate : 5-chloro-2-bromothiophene.

  • Reagent : Magnesium (Mg\text{Mg}) and carbon dioxide (CO2\text{CO}_2).

  • Challenges : Sensitivity to moisture and limited scalability.

The one-pot chlorination-reductive amination approach remains superior due to its cost-effectiveness and operational simplicity.

Industrial-Scale Production

For commercial manufacturing, the following optimizations are critical:

  • Continuous flow reactors : Enhance heat transfer and reduce reaction times.

  • Solvent recovery systems : Minimize environmental impact.

  • Quality control : In-line HPLC monitoring ensures batch consistency .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert it to the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, under mild to moderate temperatures.

    Reduction: LiAlH4, sodium borohydride (NaBH4), typically in anhydrous solvents.

    Substitution: Various nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amines, thiols, depending on the nucleophile used.

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride is utilized in several research fields:

    Chemistry: As a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with sulfur-containing enzymes or pathways related to thiophene metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Molecular Formula Key Structural Features Biological/Industrial Relevance
1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride C₆H₉Cl₂NS Chlorothiophene, ethylamine, chiral center Dual-acting FFAR1/FFAR4 modulator
(5-Chlorothiophen-2-yl)methanamine hydrochloride C₅H₇Cl₂NS Shorter carbon chain (methanamine) Intermediate in heterocyclic synthesis
1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride C₁₀H₁₁Cl₂NO Benzofuran ring instead of thiophene Potential CNS-targeting agent
2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine hydrochloride (2C-T) C₁₁H₁₈ClNO₂S Methoxy and methylthio substituents Serotonergic receptor agonist
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride C₈H₁₀Cl₂FN Fluorine substitution, phenyl ring Chiral ligand in asymmetric synthesis

Physicochemical Properties

  • Solubility: The hydrochloride salt form improves aqueous solubility compared to freebase amines. For example, 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is readily soluble in polar solvents like water and methanol, whereas the benzofuran analogue () may exhibit lower solubility due to its larger aromatic system .
  • Stability: Chlorothiophene derivatives are generally stable under ambient conditions but may degrade under strong acidic/basic environments.

Commercial and Practical Considerations

  • Availability : The compound is available from suppliers like Synthonix and ECHEMI, with prices ranging from $60/100 mg to $280/g .
  • Regulatory Status : Safety data sheets (SDS) are often proprietary, but hydrochloride salts are generally classified as irritants, requiring standard handling precautions .

Biological Activity

1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride is a compound with significant biological activity, particularly in the realms of antimicrobial and anti-inflammatory research. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride is characterized by its thiophene ring structure, which contributes to its biological activity. The presence of a chlorine atom at the 5-position enhances its interaction with biological targets. The hydrochloride salt form improves solubility, facilitating its use in various biological assays.

The compound's mechanism of action involves interactions with specific enzymes and receptors, influencing various biochemical pathways. Notably, it has been shown to:

  • Inhibit inflammatory pathways : By modulating the activity of cyclooxygenase enzymes, it may reduce the production of pro-inflammatory mediators.
  • Antimicrobial effects : It exhibits effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.

Antimicrobial Activity

Research indicates that 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride demonstrates notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Table 1: Antimicrobial activity of 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated in vitro and in vivo. In animal models, it has been shown to significantly reduce edema and inflammatory markers.

Case Study : In a study involving induced paw edema in rats, administration of the compound resulted in a reduction of swelling by up to 50% compared to control groups.

Research Findings

Recent studies have focused on the compound's potential as a therapeutic agent. One notable study investigated its effects on inflammatory bowel disease (IBD), demonstrating that it could reduce colonic inflammation and improve mucosal healing in animal models. The findings suggest that the compound may act through modulation of cytokine release and inhibition of leukocyte infiltration into inflamed tissues.

Q & A

Basic Question: What are the optimal synthetic routes for 1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride, and how can purity be maximized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination, leveraging the reactivity of the thiophene ring and amine group. Key steps include:

  • Halogenation: Introducing the chlorine substituent at the 5-position of the thiophene ring using reagents like N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) .
  • Amine Formation: Reacting the chlorinated thiophene intermediate with ethylamine derivatives, followed by HCl treatment to form the hydrochloride salt, enhancing solubility and stability .
  • Purification: Crystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) achieves >95% purity. Monitoring via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) ensures removal of byproducts .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer:
Discrepancies between NMR (e.g., unexpected splitting patterns) and X-ray data (bond length anomalies) often arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. Strategies include:

  • Dynamic NMR Studies: Variable-temperature NMR (VT-NMR) to probe conformational exchange in solution .
  • Computational Modeling: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) to compare experimental and theoretical spectra .
  • High-Resolution Crystallography: Using SHELXL (via Olex2 interface) to refine structures against high-resolution data (e.g., synchrotron sources) .

Basic Question: What analytical techniques are critical for characterizing 1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d6 identifies key signals: thiophene protons (δ 6.8–7.2 ppm), amine protons (δ 2.5–3.5 ppm), and methyl group (δ 1.2–1.5 ppm) .
  • Mass Spectrometry: ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 192.6 (C₆H₇ClNS⁺) .
  • Elemental Analysis: Matches calculated C, H, N, S, and Cl percentages within ±0.3% .

Advanced Question: How does the chlorine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The 5-chloro group on the thiophene ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings, but steric and electronic effects require optimization:

  • Catalytic Systems: Pd(dba)₂/XPhos for aryl boronic acid coupling (yield: 60–80%) .
  • Solvent Effects: DMF enhances stability of palladium intermediates compared to THF .
  • Kinetic Studies: In situ IR spectroscopy tracks reaction progress, revealing rate-limiting oxidative addition steps .

Basic Question: How to design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Incubate samples in buffers (pH 1–13) at 25°C for 24h. Monitor degradation via HPLC. Hydrolysis occurs >pH 10 due to amine deprotonation .
  • Thermal Stability: Thermogravimetric Analysis (TGA) shows decomposition onset at 180°C. Store at 2–8°C in desiccated, amber vials to prevent hygroscopic degradation .

Advanced Question: What strategies validate the compound’s biological activity in receptor-binding assays?

Methodological Answer:

  • Radioligand Displacement: Use ³H-labeled serotonin (5-HT₃ receptor) or dopamine D₂ ligands. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
  • Molecular Docking: AutoDock Vina simulates binding poses with homology-modeled receptors. Chlorine’s electron-withdrawing effect enhances π-π stacking with aromatic residues .
  • Functional Assays: Calcium flux assays (FLIPR) in HEK293 cells expressing target receptors quantify efficacy (EC₅₀) and potency .

Basic Question: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

  • Solvent Pair Screening: Ethanol/water (7:3 v/v) yields needle-like crystals. For larger crystals, slow evaporation at 4°C over 72h is preferred .
  • Crystallization Additives: 1% acetic acid reduces aggregation, improving crystal quality for X-ray studies .

Advanced Question: How to analyze conflicting data in structure-activity relationship (SAR) studies?

Methodological Answer:
Conflicting SAR data (e.g., increased potency but reduced solubility) require multivariate analysis:

  • QSAR Modeling: Use MOE or Schrödinger to correlate logP, polar surface area, and IC₅₀ values. Chlorine’s lipophilicity improves membrane permeability but reduces aqueous solubility .
  • Statistical Validation: Principal Component Analysis (PCA) identifies outliers in biological datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.